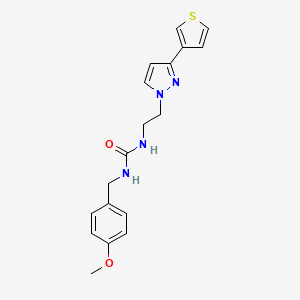

![molecular formula C18H17NO7S B2468952 methyl 3-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034442-72-1](/img/structure/B2468952.png)

methyl 3-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

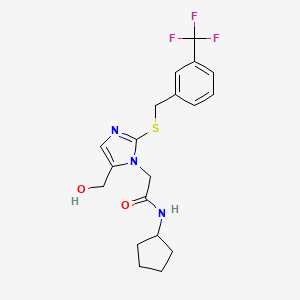

Methyl 3-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate, also known as MBMS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MBMS is a sulfonamide derivative that has been synthesized using a variety of methods.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit properties useful for photodynamic therapy, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Characterization

In the field of organic synthesis, Chan, Ma, and Mak (1977) investigated the synthesis and X-ray structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, highlighting a method for creating complex molecules through the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate. This study demonstrates the utility of such chemical processes in the synthesis of novel organic compounds (Chan, Ma, & Mak, 1977).

Molecular Interaction Studies

Bernhardt, Erdin, Staudinger, and Ullrich (1973) explored the interactions of substrates with a purified 4-methoxybenzoate monooxygenase system from Pseudomonas putida. Their research provides insight into the enzyme's specificity for para-substituted benzoic acid derivatives and its ability to hydroxylate aromatic rings, emphasizing the enzyme's potential in biochemical studies and industrial applications (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Antitumor Agents and Tubulin Polymerization Inhibition

Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, and Lemiére (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating their potential as antitumor agents that inhibit tubulin polymerization. Their findings suggest that specific dihydrobenzofuran lignans, particularly those derived from caffeic acid methyl ester, exhibit promising anticancer activity by inhibiting tubulin polymerization, offering a new group of antimitotic and potential antitumor agents (Pieters et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been found to targetCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

It’s likely that it interacts with its target through a process similar to theSuzuki–Miyaura coupling . This reaction involves the formation of a new bond between the compound and its target, facilitated by a transition metal catalyst .

Biochemical Pathways

Similar compounds have been involved in theSuzuki–Miyaura coupling pathway , which is a widely-used method for forming carbon-carbon bonds in organic synthesis .

Result of Action

Based on its potential target, it could influence the activity of carbonic anhydrase 2 , potentially affecting pH regulation in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity. For instance, the Suzuki–Miyaura coupling reaction, which this compound might be involved in, is known to be influenced by the pH of the environment .

properties

IUPAC Name |

methyl 3-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c1-23-16-5-3-12(18(20)24-2)9-17(16)27(21,22)19-10-14-4-6-15(26-14)13-7-8-25-11-13/h3-9,11,19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLJAGXOXYWEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B2468869.png)

![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2468876.png)

![N-[(4,4-Difluorooxolan-2-yl)methyl]but-2-ynamide](/img/structure/B2468877.png)

![N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2468881.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2468888.png)

![3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468891.png)